molecular formula C9H15N3O2S B2985098 N-(3-ethoxypropyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide CAS No. 1448063-89-5

N-(3-ethoxypropyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide

Cat. No. B2985098
CAS RN: 1448063-89-5
M. Wt: 229.3
InChI Key: JAQLAVLTNVLXGZ-UHFFFAOYSA-N
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Description

N-(3-ethoxypropyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as EPTC, and it is a pre-emergent herbicide that is used to control weeds in crops such as soybeans, corn, and cotton. In

Scientific Research Applications

Synthesis of Fluorescent Dyes

N-(3-ethoxypropyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide derivatives have been used as building blocks in the synthesis of a variety of fluorescent dyes. These dyes display fluorescence in the range of 412–672 nm with quantum yields of 0.1–0.88. The synthesized compounds exhibit dual fluorescence, resulting from the excitation of the neutral fluorophore and the enolate anion formed via excited state proton transfer (ESPT), leading to potential applications in white light emission and high emission efficiency fluorophores (Witalewska et al., 2019).

Antimicrobial and Anticancer Agents

Derivatives of N-(3-ethoxypropyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide have been explored for their antimicrobial activities. Novel 8-methoxyquinoline-2-carboxamide compounds containing 1,3,4-thiadiazole moieties were synthesized, displaying moderate to good antibacterial efficacy against Gram-positive and Gram-negative bacteria, suggesting their potential as antimicrobial agents (Qu et al., 2018). Furthermore, some derivatives have been synthesized and evaluated for their anticancer activities, indicating the potential of these compounds as anticancer agents (Gomha et al., 2017).

Biological Activity Studies

Research on N-(3-ethoxypropyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide derivatives includes studying their effects on DNA methylation levels, indicating their potential use in cancer treatment or as tools in genetic studies. New 1,2,4-triazole-3-thiols and 1,3,4-thiadiazole derivatives have been synthesized, with some showing the ability to inhibit tumor DNA methylation in vitro, highlighting their potential as therapeutic agents (Hovsepyan et al., 2019).

properties

IUPAC Name

N-(3-ethoxypropyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2S/c1-3-14-6-4-5-10-8(13)9-11-7(2)12-15-9/h3-6H2,1-2H3,(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAQLAVLTNVLXGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=O)C1=NC(=NS1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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